![molecular formula C16H27N3O14P2 B1237137 thymidine 5'-[3-(4-amino-4,6-dideoxy-D-glucopyranosyl) dihydrogen diphosphate]](/img/structure/B1237137.png)
thymidine 5'-[3-(4-amino-4,6-dideoxy-D-glucopyranosyl) dihydrogen diphosphate]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DTDP-4-amino-4,6-dideoxy-D-glucose is the 4-amino-4,6-dideoxy analogue of dTDP-D-glucose. It derives from a dTDP-D-glucose. It is a conjugate acid of a dTDP-4-amino-4,6-dideoxy-D-glucose(1-).
Wissenschaftliche Forschungsanwendungen
Enzymatic Properties and Reactions
Transaminase Enzyme Properties : A study on thymidine diphosphate sugars revealed a pyridoxal phosphate-requiring transaminase in Pasteurella pseudotuberculosis and Escherichia coli. This enzyme catalyzes a reversible reaction involving thymidine diphosphate 4-keto-6-deoxy-d-glucose and L-glutamate, producing TDP-4-amino-4,6-dideoxy-D-galactose and α-ketoglutarate (Oashi, Matsuhashi, & Matsuhashi, 1964) (Matsuhashi & Strominger, 1966).
Assay Procedure for TDP Sugars : The formation of thymidine diphosphate (TDP) sugars, including the one under study, was analyzed using cell extracts of bacteria. The identification of reaction products and intermediates was achieved through paper chromatography (Matsuhashi & Strominger, 1966).
Biochemical Synthesis
Synthesis of Analog Compounds : Research on the synthesis of thymidine 5′ analogs, which are structurally related to the compound , was conducted. These compounds are involved in the biosynthesis of bacterial lipopolysaccharides (Shibaev, Kusov, Petrenko, & Kochetkov, 1976).
Enzyme Inhibitors Synthesis : Thymidine derivatives were synthesized to inhibit specific enzymes, demonstrating the compound's potential in developing purification procedures and studying enzyme functions (Naundorf & Klaffke, 1999).
Genetic and Biotechnological Applications
Engineering E. coli for Biosynthesis : In a study, E. coli was engineered to produce various dTDP-sugars, demonstrating the compound's significance in understanding and manipulating bacterial biosynthetic pathways (Pandey et al., 2015).
Characterization of dTDP-4-dehydrorhamnose Enzymes : The thymidine diphosphate-l-rhamnose biosynthesis pathway, involving compounds structurally related to the one under study, was characterized in Salmonella enterica. This study is crucial for understanding surface glycoconjugate assembly in bacterial pathogens (Graninger, Nidetzky, Heinrichs, Whitfield, & Messner, 1999).
Synthesis and Evaluation of Analogues : The synthesis of thymidine 5′-triphosphate analogs and their substrate properties towards various enzymes were studied, highlighting the compound's role in understanding enzyme interactions and potential therapeutic applications (Dyatkina, Arzumanov, Victorova, Kukhanova, & Krayevsky, 1995).
Eigenschaften
Molekularformel |
C16H27N3O14P2 |
|---|---|
Molekulargewicht |
547.34 g/mol |
IUPAC-Name |
[(3R,4S,5S,6R)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C16H27N3O14P2/c1-6-4-19(16(24)18-14(6)23)10-3-8(20)9(31-10)5-29-34(25,26)33-35(27,28)32-15-13(22)12(21)11(17)7(2)30-15/h4,7-13,15,20-22H,3,5,17H2,1-2H3,(H,25,26)(H,27,28)(H,18,23,24)/t7-,8+,9-,10-,11-,12+,13-,15?/m1/s1 |
InChI-Schlüssel |
UIVJXHWSIFBBCY-OZZQZGJZSA-N |
Isomerische SMILES |
C[C@@H]1[C@H]([C@@H]([C@H](C(O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O)O)N |
SMILES |
CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)O)N |
Kanonische SMILES |
CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)O)N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



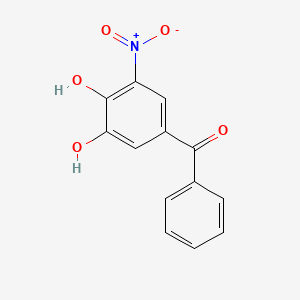
![3-[[1-(Carboxymethyl)tetrazol-5-yl]sulfanylmethyl]-7-[[2-[(6,7-dihydroxy-4-oxochromene-3-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1237058.png)
![[(Z)-(5-cyanothiophen-2-yl)methylideneamino]thiourea](/img/structure/B1237059.png)
![N-(5-chloro-2-methoxy-phenyl)-2-[4-[(E)-cinnamyl]piperazino]propionamide;oxalic acid](/img/structure/B1237060.png)


![6-(6-aminopurin-9-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B1237066.png)
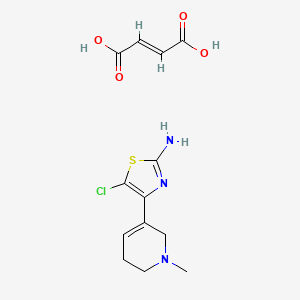
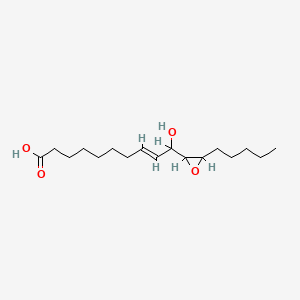
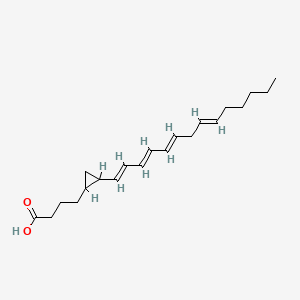
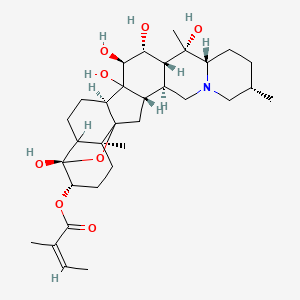


![(5R,6E)-3-[(E)-2-acetamidoethenyl]sulfinyl-6-(1-hydroxypropan-2-ylidene)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1237077.png)